molecular formula C16H23NOS B4023096 N-cycloheptyl-2-(phenylthio)propanamide

N-cycloheptyl-2-(phenylthio)propanamide

Cat. No.: B4023096
M. Wt: 277.4 g/mol
InChI Key: XUMNOECBQNLPKU-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2-(phenylthio)propanamide is a thiocarboxamide derivative characterized by a central propanamide backbone substituted with a phenylthio group at the C2 position and a cycloheptyl moiety attached to the nitrogen atom. These typically involve:

Acetylation: Reaction of amines (e.g., cycloheptylamine) with chloroacetyl or chloropropionyl chlorides to form chloroacetamide/propanamide intermediates .

Derivatization: Substitution of the chloro group with thiol-containing aromatic compounds (e.g., thiophenol) via nucleophilic displacement .

Stereochemical Control: Use of chiral auxiliaries (e.g., 1′-phenylethyl groups) to achieve diastereomeric purity, as seen in related compounds .

Although direct pharmacological data for this compound are absent, structurally similar analogs exhibit antioxidative, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-cycloheptyl-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-13(19-15-11-7-4-8-12-15)16(18)17-14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMNOECBQNLPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCCC1)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-Cycloheptyl-2-(Phenylthio)Propanamide and Related Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activity Synthesis Highlights Reference
This compound Cycloheptyl (N), Phenylthio (C2) ~299.5* Not reported (inferred bioactivity) Chloropropanamide derivatization
N-1′-Phenylethyl-2-(phenylthio)propanamide 1′-Phenylethyl (N), Phenylthio (C2) 285.4 Anticancer (via β-chloroacrylamide precursors) Diastereoselective synthesis
(E)-2-(Hydroxyimino)-3-(naphthalen-2-yl)-N-(2-((phenylthio)selanyl)ethyl)propanamide (9c) Selenophenyl, Naphthyl, Hydroxyimino 445.0 DOT1L inhibition (anticancer) Selenylation of propanamide core
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Chloropyridinyl, Methylcarbamothioyl Not reported Antioxidant, Antibacterial Condensation with thiourea derivatives
N-(4-Nitrophenyl)-2-(phenylthio)acetamide 4-Nitrophenyl (N), Phenylthio (C2) 288.3 Precursor for anti-inflammatory agents Acetyl chloride-amine coupling

*Calculated based on structural analogs.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Phenylthio vs. Selenophenyl: The substitution of sulfur with selenium (e.g., compound 9c) enhances redox activity, enabling potent inhibition of histone methyltransferase DOT1L in cancer models .
  • Cycloheptyl vs.

Pharmacological Potential

  • Antioxidant Activity: Thiocarbamoyl and hydroxyimino groups (e.g., compound 9c and 3) enhance radical scavenging, suggesting this compound may share similar properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cycloheptyl-2-(phenylthio)propanamide
Reactant of Route 2
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N-cycloheptyl-2-(phenylthio)propanamide

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